molecular formula C11H19N5O6S B1665703 Allantoin acetyl methionine CAS No. 4207-40-3

Allantoin acetyl methionine

Cat. No. B1665703
CAS RN: 4207-40-3
M. Wt: 349.37 g/mol
InChI Key: LWNZJCOLRQMXHS-UHFFFAOYSA-N
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Description

Allantoin Acetyl Methionine, also known as Almeth, is a functional compound with mild keratolytic, anti-irritant, skin metabolism enhancer, and conditioning properties . It combines the skin protectant effect of allantoin with the metabolism promoting and sulfur-donor effect of acetyl methionine . It is useful in cosmetic preparations for hair & scalp related to seborrhoea, dandruff, in the treatment of acne and for the normalization of injured skin due to various external causes .


Chemical Reactions Analysis

Allantoin, one of the components of Allantoin Acetyl Methionine, is known to show properties in hydrolysis reactions, complexation with organic and inorganic substrates, interactions with nucleophilic reagents, and in chemoluminescence processes .


Physical And Chemical Properties Analysis

Allantoin is a white powder that is odorless and tasteless . It is an amphoteric substance . The main chemical properties of allantoin are shown in hydrolysis reactions, complexation with organic and inorganic substrates, interactions with nucleophilic reagents, in chemoluminescence processes .

Scientific Research Applications

1. Role in Non-Alcoholic Steatohepatitis (NASH)

Research indicates that allantoin improves conditions like non-alcoholic steatohepatitis (NASH) in mice. It has been observed to decrease serum levels of alanine aminotransferase, cholesterol, low-density lipoprotein, and hepatic lipid accumulation. Additionally, allantoin down-regulates genes related to endoplasmic reticulum stress and apoptotic pathways, showing potential therapeutic effects for liver diseases (Movahhed et al., 2019).

2. Analgesic Activity

Allantoin isolated from Portulaca oleracea seed has shown analgesic activity similar to aspirin in mice. It does not exhibit addictive properties, suggesting its potential as a safe analgesic drug (Wang & Wang, 2018).

3. Enhancing Myoblast Differentiation and Mitochondrial Biogenesis

Studies on the rhizome extract of Dioscorea batatas and its active compound, allantoin, reveal significant effects on myoblast differentiation and mitochondrial biogenesis in skeletal muscle cells. The treatment showed increased glucose uptake levels and ATP contents, indicating potential benefits in preventing skeletal muscle dysfunction and enhancing energy metabolism (Ma et al., 2018).

4. Impacts on Ureide Metabolism

Research on urea and ammonia determination in plant tissues involves studying the interference of ureido compounds like allantoin with urea assays. This study contributes to understanding the metabolic pathways and impacts of compounds like allantoin on plant physiology (Shelp et al., 1985).

5. Allantoin and Liver Fibrosis

Allantoin has been found to ameliorate liver fibrosis in mouse models of non-alcoholic steatohepatitis. Its effects involve the regulation of pathways like nuclear factor kappa B, cyclooxygenase 2, and prostaglandin E2, indicating its therapeutic potential in liver disease management (Komeili-Movahhed & Moslehi, 2022).

properties

IUPAC Name

2-acetamido-4-methylsulfanylbutanoic acid;(2,5-dioxoimidazolidin-4-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3S.C4H6N4O3/c1-5(9)8-6(7(10)11)3-4-12-2;5-3(10)6-1-2(9)8-4(11)7-1/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11);1H,(H3,5,6,10)(H2,7,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWNZJCOLRQMXHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCSC)C(=O)O.C1(C(=O)NC(=O)N1)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80884047
Record name Methionine, N-acetyl-, compd. with N-(2,5-dioxo-4-imidazolidinyl)urea (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80884047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allantoin acetyl methionine

CAS RN

4207-40-3
Record name Allantoin Acetyl Methionine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4207-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Allantoin acetyl methionine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004207403
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methionine, N-acetyl-, compd. with N-(2,5-dioxo-4-imidazolidinyl)urea (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methionine, N-acetyl-, compd. with N-(2,5-dioxo-4-imidazolidinyl)urea (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80884047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-acetyl-DL-methionine, compound with (2,5-dioxo-4-imidazolidine)urea (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.934
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALLANTOIN ACETYL METHIONINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C554034748
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
HI Maibach, JM Akerson, FN Marzulli… - Contact …, 1980 - Wiley Online Library
In the past, identification of the ingredients responsible for cosmetic allergic reactions was hampered by the difficulty of obtaining ingredient information for individual marketed cosmetic …
Number of citations: 43 onlinelibrary.wiley.com
R Winter - 2009 - books.google.com
Everything you need to know about the safety and efficacy of cosmetics and cosmeceuticals. Is it a cosmetic? A drug? A nutrient? It’s becoming more and more difficult to tell the …
Number of citations: 176 books.google.com
CJ Adams, B Friedrich - 2004 - books.google.com
Animal Ingredients A to Z is the bible for vegetarians, vegans, and caring consumers. More and more, we find our everyday foods containing peculiar-ingredients many of which are …
Number of citations: 2 books.google.com
R Proctor, L Thomsen - 2013 - books.google.com
veganissimo\ve-gan-iss-i-mo\1. n: one who is vegan to the highest possible standard 2. adj: the most vegan An Essential New Resource for Those Who Want to Reduce Their ÒAnimal …
Number of citations: 6 books.google.com
AC von Eschenbach, DD von Eschenbach - 2007 - static.ewg.org
Our analysis of ingredients in more than 23,000 products finds that 751 different products fail to meet one or more industry or government safety standards, including: • 383 products …
Number of citations: 0 static.ewg.org
M Bährle-Rapp, M Bährle-Rapp - Springer Lexikon Kosmetik und …, 2007 - Springer
Alkohole.[arab.: al-kuhl= Pulver zum Färben der Augenlider] Organische Verbindungen, die sich ableiten von den Kohlenwasserstoffen durch Ersatz eines oder mehrerer …
Number of citations: 0 link.springer.com
Γ Βελέβα, Ε Σοϊλεμεζίδη - eureka.teithe.gr
Σκοπός της παρούσης εργασίας είναι η παρουσίαση του δέρματος και των σημαντικών ιδιοτήτων και λειτουργιών του και οι τρόποι προστασίας του από τις επιπτώσεις του περιβάλλοντος…
Number of citations: 2 eureka.teithe.gr
A Abzieher - Springer
Abies alba a. [engl.] ein(e). à. [franz.: in, auf, an, zu] »À le« wird zu au, »à les« zu aux zusammengezogen. a…, A…[ Page 1 A 1 Abies alba A a. [engl.] ein(e). à. [franz.: in, auf, an, zu] »À …
Number of citations: 2 link.springer.com
M Bährle-Rapp - 2012 - Springer
Abdeckstift. Auch: Concealer [engl.]; verdeckt Pickelchen und Augenringe. Tiefe Falten lassen sich damit optisch etwas verkleinern. Er ist in unterschiedlichen Brauntönen erhältlich, …
Number of citations: 41 link.springer.com
J Ježauskaitė - 2022 - lsmu.lt
Darbo tikslas: identifikuoti parabenus ir įvertinti jų kiekį pasirinktuose Lietuvoje platinamuose kosmetikos gaminiuose. Tyrimo objektas: 13 atsitiktinai pasirinktų kosmetikos priemonių, …
Number of citations: 0 lsmu.lt

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